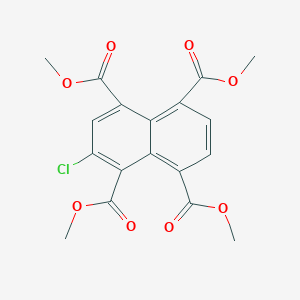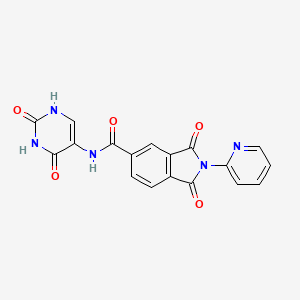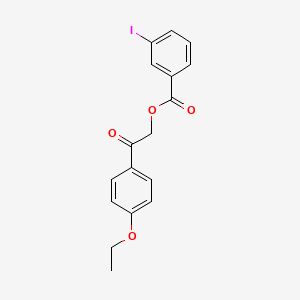
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate
概要
説明
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate is an organic compound derived from naphthalene It is characterized by the presence of four ester groups and a chlorine atom attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate typically involves the esterification of 2-chloronaphthalene-1,4,5,8-tetracarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2-chloronaphthalene-1,4,5,8-tetracarboxylic acid+4CH3OHH2SO4tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate+4H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反応の分析
Types of Reactions
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with substituted amine or thiol groups.
Hydrolysis: The major products are 2-chloronaphthalene-1,4,5,8-tetracarboxylic acid and methanol.
Oxidation: Oxidized products such as naphthoquinones.
科学的研究の応用
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and photovoltaic materials due to its conjugated system and electron-withdrawing groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis, releasing the corresponding acids, which can interact with biological molecules. The chlorine atom can participate in substitution reactions, modifying the compound’s activity and interactions.
類似化合物との比較
Similar Compounds
Tetramethyl 1,4,5,8-naphthalenetetracarboxylate: Lacks the chlorine atom, resulting in different reactivity and applications.
Tetramethyl 2-bromonaphthalene-1,4,5,8-tetracarboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different substitution reactions.
Tetramethyl 2-fluoronaphthalene-1,4,5,8-tetracarboxylate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
Tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The combination of ester groups and a chlorine atom provides a versatile platform for various chemical transformations and applications in materials science and organic synthesis.
特性
IUPAC Name |
tetramethyl 2-chloronaphthalene-1,4,5,8-tetracarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO8/c1-24-15(20)8-5-6-9(16(21)25-2)13-12(8)10(17(22)26-3)7-11(19)14(13)18(23)27-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZQHBQCVOWSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C(C2=C(C=C1)C(=O)OC)C(=O)OC)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1,1'-BIPHENYL]-2-YL}-N-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE](/img/structure/B3567210.png)
![5,5'-sulfonylbis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567213.png)

![N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B3567219.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-nitrobenzamide](/img/structure/B3567235.png)
![6,7-dimethoxy-1-(3-nitrophenyl)spiro[3H-isoquinoline-4,4'-oxane]](/img/structure/B3567238.png)
![4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine](/img/structure/B3567252.png)
![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)

![N-benzyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3567279.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)
![diethyl 2,2'-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,2-diyl)diacetate](/img/structure/B3567294.png)
![2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)
![diisopropyl 2,2'-(4,11,15-trioxo-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-1,14-diyl)diacetate](/img/structure/B3567307.png)
